molecular formula C11H10N2O2 B075398 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1136-76-1

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B075398
CAS No.: 1136-76-1
M. Wt: 202.21 g/mol
InChI Key: CLWQEWCCJFUHNV-UHFFFAOYSA-N
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Description

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C11H10N2O2. It is a derivative of pyrazole, a five-membered ring structure containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a building block for more complex molecules .

Mechanism of Action

Target of Action

3-Methyl-1-phenylpyrazole-5-carboxylic acid is a potent and selective inhibitor of D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

The compound interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of D-amino acids, leading to a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of this process .

Biochemical Pathways

The primary biochemical pathway affected by 3-methyl-1-phenylpyrazole-5-carboxylic acid is the D-amino acid oxidation pathway . By inhibiting DAO, the compound disrupts this pathway, leading to an accumulation of D-amino acids and a decrease in the levels of hydrogen peroxide and ammonia .

Result of Action

The inhibition of DAO by 3-methyl-1-phenylpyrazole-5-carboxylic acid has been shown to protect DAO cells from oxidative stress induced by D-serine . Additionally, the compound specifically prevents formalin-induced tonic pain .

Action Environment

The action, efficacy, and stability of 3-methyl-1-phenylpyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with DAO . Furthermore, temperature and the presence of other substances can also affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with phenyl hydrazine under solvent-free conditions. This reaction yields 1-phenyl-3-methyl-5-pyrazolone, which can then be further processed to obtain the desired carboxylic acid derivative . The reaction is efficient, requiring minimal time and simple workup procedures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-alcohol derivatives .

Scientific Research Applications

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid stands out due to its specific inhibitory action on D-amino acid oxidase, making it a valuable compound in both research and therapeutic contexts. Its unique structure allows for diverse chemical modifications, enhancing its utility in various applications .

Properties

IUPAC Name

5-methyl-2-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWQEWCCJFUHNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377778
Record name 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136-76-1
Record name 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.37 g of ethyl 3-methyl-1-phenyl-1H-5-pyrazolecarboxylate was dissolved in 10 ml ethanol, and 1 ml of 5N sodium hydroxide was added, followed by heating under reflux for 1 hour. The reaction solution was ice-cooled and neutralized with 2N hydrochloric acid, followed by extracting with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated, to give 0.26 g of 3-methyl-1-phenyl-1H-5-pyrazolecarboxylic acid.
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing metal complexes with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid?

A: The study investigated the synthesis and characterization of six new metal complexes utilizing this compound (HL1) as a ligand. The researchers aimed to explore the structural diversity and potential antibacterial properties of these complexes. By coordinating HL1 with metals like cobalt, nickel, and copper, and incorporating 4,4′-bipyridine as a bridging ligand, they successfully created complexes with distinct 1-D structures that further extended into 3-D supramolecular networks through hydrogen bonding interactions []. This exploration of different metal centers and their resulting structures contributes to understanding the coordination behavior of HL1 and its potential for developing novel materials with interesting properties, such as antibacterial activity.

Q2: What were the findings regarding the antibacterial activity of these metal complexes?

A: The research explored the antibacterial activity of the synthesized metal complexes against various bacteria. While the specific bacterial strains and the extent of activity are not detailed in the provided abstract, the study does mention comparing the antibacterial activities of the metal complexes to those of the free ligands []. This comparison is crucial for understanding if complexation enhances the antibacterial properties compared to the free this compound. Such investigations are essential for identifying potentially promising candidates for further development as antibacterial agents.

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